

An In-depth Technical Guide to Lysine Hibernylation (Khib)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysine Hibernylation (Khib)

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1] This modification was first identified on histones and has since been found on a wide array of non-histone proteins in prokaryotes and eukaryotes, including humans, mice, plants, and bacteria.[1][2] The addition of the 2-hydroxyisobutyryl group neutralizes the positive charge of the lysine residue and introduces a bulkier side chain than acetylation, suggesting a distinct role in regulating protein function, protein-protein interactions, and subcellular localization.[3]

Khib has been implicated in a variety of fundamental cellular processes, most notably in the regulation of metabolism and gene expression.[3][4] Dysregulation of Khib has been linked to several diseases, highlighting its importance in cellular homeostasis and pathophysiology.[3]

The Khib Regulatory Network: Writers and Erasers

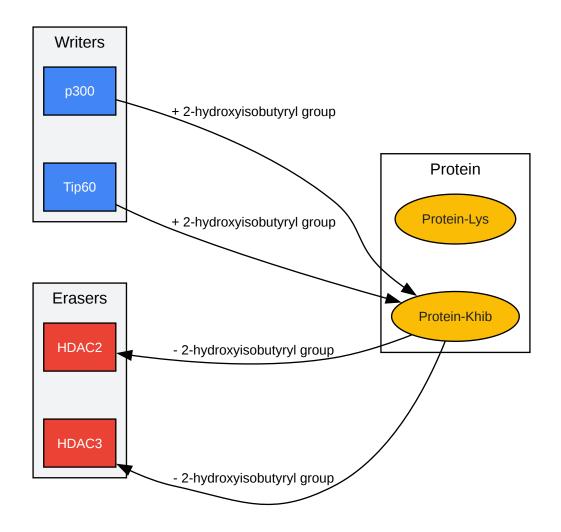
The dynamic nature of lysine hibernylation is controlled by the interplay of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs)
 p300 and Tip60 have been identified as enzymes capable of catalyzing lysine 2-



hydroxyisobutyrylation.[4] Interestingly, these enzymes exhibit different substrate specificities for Khib, suggesting they regulate distinct cellular pathways through this modification.[1] For instance, p300-mediated Khib has been shown to selectively target enzymes involved in metabolic pathways.[4]

• Erasers (Lysine Dehibernylases): The class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3, have been identified as the primary "erasers" of Khib.[1] Knockdown of HDAC2 or HDAC3 leads to an increase in the global levels of histone Khib.[1]



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The dynamic regulation of protein Khib by writer and eraser enzymes.

Quantitative Overview of Lysine Hibernylation



Proteomic studies have revealed thousands of Khib sites on a diverse range of proteins across various species. The following tables summarize key quantitative data from these studies.

Table 1: Number of Identified Khib Sites and Proteins in Various Studies

Organism/Cell Line	Number of Khib Sites	Number of Khib Proteins	Reference
Proteus mirabilis	4,735	1,051	[5]
Human (HeLa cells)	6,548	1,725	[3]
Human (PBMCs -	428 (differential sites)	290 (differential proteins)	[3]
Wheat (Triticum aestivum L.)	3,004	1,104	
Maize (Zea mays)	2,066	728	[6]
Saccharomyces cerevisiae	1,458	369	

Table 2: Functional Classification of Khib-Modified Proteins



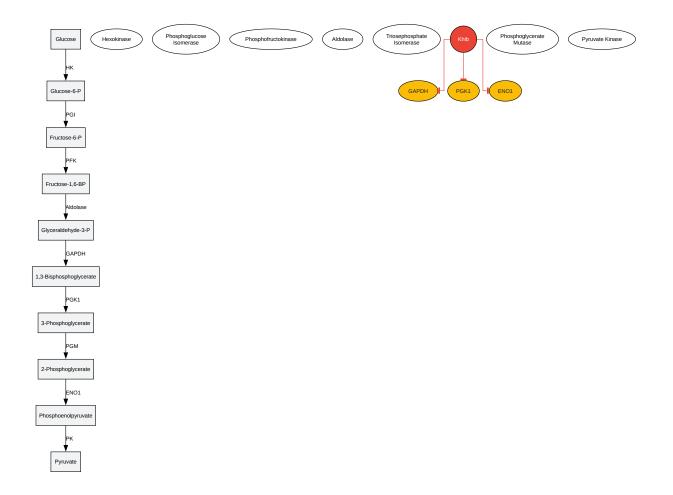
Enriched Biological Processes & Pathways	Organism/Cell Line	Reference
Ribosome, Protein Biosynthesis, Photosynthesis	Wheat (Triticum aestivum L.)	
Glycolysis, Gluconeogenesis, Ribosome	Saccharomyces cerevisiae	
Translation, Proteolysis, Cell Division, TCA Cycle	Proteus mirabilis	[1]
RNA Transport, Protein Export, Fatty Acid Metabolism, TCA Cycle	Human (HeLa cells)	[3]
IL-17 Signaling Pathway, Phagosome	Human (PBMCs - IgAN)	[3]
Glycolysis, TCA Cycle, Protein Synthesis, Peroxisome	Soybean (Glycine max)	[7]

Biological Functions of Lysine Hibernylation Regulation of Metabolism

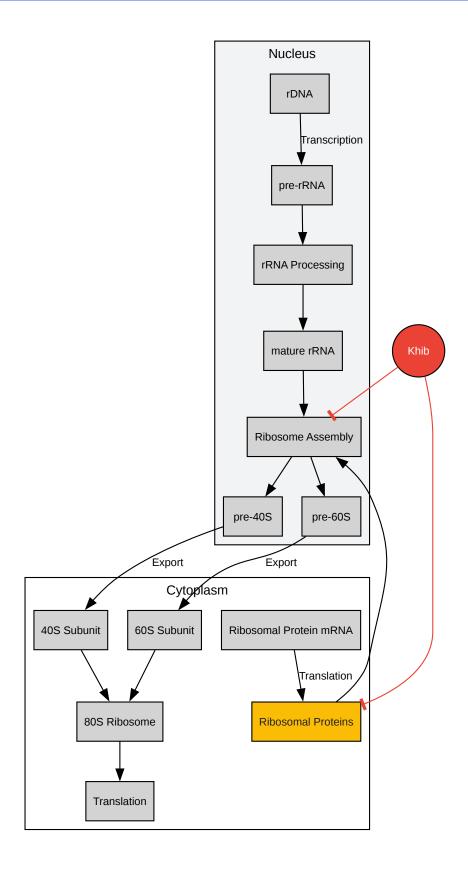
A significant number of Khib-modified proteins are key enzymes in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[3]

Glycolysis: Several glycolytic enzymes are regulated by Khib. For example, Enolase 1 (ENO1) is a well-characterized target. Hibernylation of ENO1 at specific lysine residues can negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[4] Other glycolytic enzymes such as Phosphoglycerate Kinase 1 (PGK1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) have also been identified as targets of Khib, suggesting a broader role for this PTM in controlling glucose metabolism.[1][8]

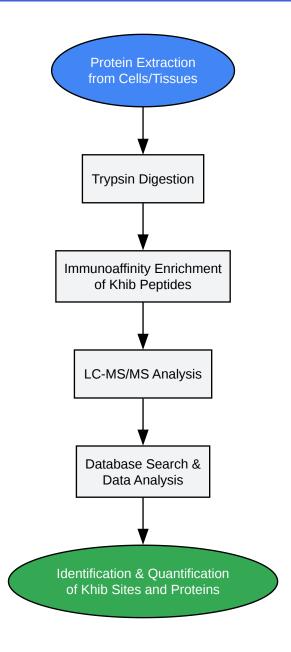












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- To cite this document: BenchChem. [An In-depth Technical Guide to Lysine Hibernylation (Khib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372853#what-is-lysine-hibernylation-khib]

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